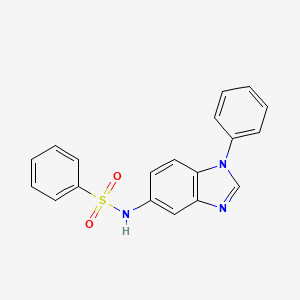
N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions.
Sulfonamide Formation: The benzimidazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: Due to its benzimidazole core, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Antiviral Agents:
Medicine:
Anticancer Agents: The compound’s ability to interact with DNA and inhibit cell proliferation makes it a candidate for anticancer drug development.
Anti-inflammatory Agents: It may also have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with various molecular targets. The benzimidazole core can intercalate with DNA, disrupting its function and inhibiting cell proliferation. Additionally, the sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also modulate signaling pathways, such as the JAK/STAT pathway, contributing to its anti-inflammatory and anticancer properties .
Comparaison Avec Des Composés Similaires
- N-(1-phenyl-1H-benzimidazol-2-yl)benzenesulfonamide
- N-(1-phenyl-1H-benzimidazol-6-yl)benzenesulfonamide
- N-(1-phenyl-1H-benzimidazol-4-yl)benzenesulfonamide
Comparison: While these compounds share a similar benzimidazole core, their biological activities and chemical properties can vary significantly due to differences in the position of the sulfonamide group. For example, N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide may exhibit unique binding affinities and selectivities for molecular targets compared to its analogs, making it a distinct and valuable compound for research and development.
Propriétés
IUPAC Name |
N-(1-phenylbenzimidazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-25(24,17-9-5-2-6-10-17)21-15-11-12-19-18(13-15)20-14-22(19)16-7-3-1-4-8-16/h1-14,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAYYEFZEUGCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
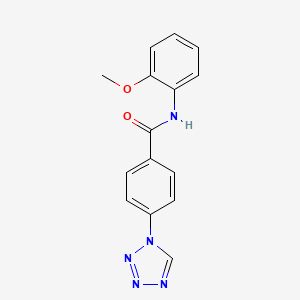
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
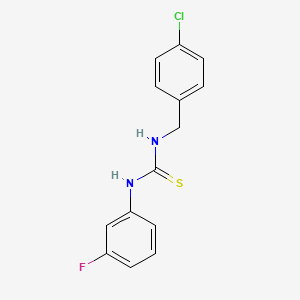
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
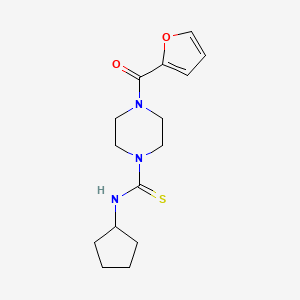
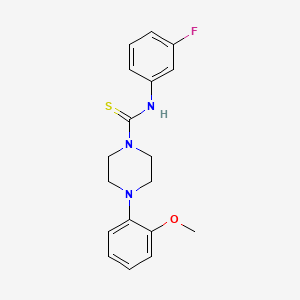
![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
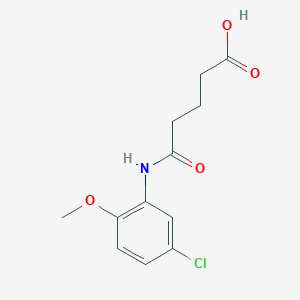
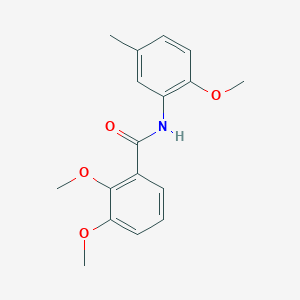
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
